Talastine
Overview
Description
Talastine is a member of phthalazines.
Mechanism of Action
Target of Action
Talastine is primarily known as an antihistamine . Antihistamines work by blocking the action of histamine, a compound that is released by cells in response to allergic and inflammatory reactions. Histamine binds to its receptors, such as the H1 receptor, causing symptoms of allergy. This compound’s primary target is therefore likely to be the H1 receptor .
Mode of Action
As an antihistamine, it is expected to bind to the H1 receptor, preventing histamine from binding to this receptor and thereby inhibiting the allergic response . .
Biochemical Pathways
Given its role as an antihistamine, it is likely to affect the histamine signaling pathway by blocking the H1 receptor . This would prevent the downstream effects of histamine binding, such as vasodilation, bronchoconstriction, and increased vascular permeability, which are typical symptoms of allergic reactions.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role as an antihistamine. By blocking the H1 receptor, this compound would prevent the cellular responses triggered by histamine, such as changes in cell permeability and smooth muscle contraction . .
Biochemical Analysis
Biochemical Properties
Talastine, as an H1-antihistamine, plays a significant role in biochemical reactions. It interacts with H1 receptors, which are proteins located on the surface of many cells, including those in the airways and vascular smooth muscle. The interaction between this compound and these receptors helps to reduce the effects of histamine, a biomolecule that can cause symptoms of allergy .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its antihistamine properties. By binding to H1 receptors, this compound can inhibit the action of histamine, thereby reducing allergic reactions. This can influence cell signaling pathways and gene expression related to immune response .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with H1 receptors. As an H1-antihistamine, it acts as an inverse agonist, binding to these receptors and reducing their activity. This can lead to changes in gene expression and cellular signaling pathways, helping to alleviate symptoms of allergy .
Metabolic Pathways
This compound is involved in the H1-antihistamine action pathway
Properties
IUPAC Name |
4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21(2)12-13-22-19(23)17-11-7-6-10-16(17)18(20-22)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAAMXMULMCKLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16188-76-4 (mono-hydrochloride) | |
Record name | Talastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20167265 | |
Record name | Talastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16188-61-7 | |
Record name | Talastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16188-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13349 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AB2PA48B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Talastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence suggests that Talastine can cause allergic reactions?
A1: While this compound is an antihistamine intended to treat allergic reactions, a study documented two cases of allergic drug exanthema (skin rash) attributed to this compound hydrochloride. [] This suggests that this compound, while generally used to manage allergic responses, may itself trigger allergic reactions in certain individuals.
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